2-Bromoethanesulfonate

Description

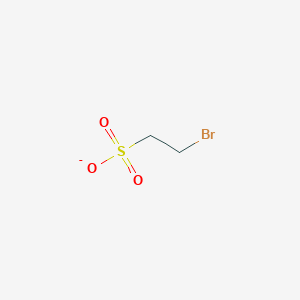

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromoethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFSYHWITGFERZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Mechanistic Investigations of 2 Bromoethanesulfonate Biochemical Interactions

Elucidation of Methyl-Coenzyme M Reductase (MCR) Inhibition by 2-Bromoethanesulfonate

This compound (BES), a structural analog of coenzyme M (CoM), is a well-established and potent inhibitor of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methane (B114726) formation in methanogenic archaea. asm.orgacs.org Its inhibitory action has been extensively studied to understand the catalytic mechanism of MCR and to control methane emissions.

Competitive Inhibition Kinetics with Coenzyme M

Kinetic studies have demonstrated that this compound acts as a reversible and competitive inhibitor with respect to methyl-coenzyme M (methyl-SCoM), the substrate for MCR. acs.orgnih.gov This means that BES directly competes with methyl-SCoM for binding to the active site of the enzyme. asm.org The structural similarity between BES and the ethanesulfonate (B1225610) portion of CoM allows it to occupy the same binding pocket, thereby preventing the productive binding of the natural substrate. acs.orgnih.gov The inhibition is reversible, as the removal of BES and the addition of CoM can restore methanogenesis in cell suspensions of Methanosarcina species. nih.gov However, in cell-free extracts, the inhibition of MCR activity is reversed by methyl-SCoM but not by CoM alone. nih.gov

The inhibitory constants (Ki) for BES have been determined for MCR from various methanogenic organisms. For instance, in Methanosarcina sp., the Ki value for BES was found to be similar to the concentrations that inhibit intact cells. nih.gov In another study, the apparent Ki for BES with MCR from Methanobacterium thermoautotrophicum was determined to be 4 µM.

Impact of this compound on MCR Enzyme Activity and Conformational States

The interaction of BES with MCR leads to a significant impact on the enzyme's activity and its various redox and conformational states. MCR contains a unique nickel-containing prosthetic group, coenzyme F430, which is essential for catalysis and must be in the active Ni(I) oxidation state (MCRred1). acs.orgdoi.orgacs.org The binding of BES to the active site as a CoM analog leads to the inactivation of the enzyme by oxidizing the active Ni(I) state to an inactive Ni(II) state. nih.gov

Spectroscopic studies, particularly using electron paramagnetic resonance (EPR), have been instrumental in characterizing the changes in MCR's state upon interaction with BES. The active MCRred1 state exhibits a characteristic EPR signal. acs.org In the presence of BES and coenzyme B (CoBSH), the MCRred1 state reacts to form a radical species, termed the MCR-BES radical, which is characterized by a distinct doublet EPR signal. acs.orgnih.gov This reaction proceeds through the formation of transient intermediates. acs.org

The inactivation process involves more than a simple competitive binding. The reaction of MCRred1 with BES is a multi-step process that leads to the formation of at least three intermediates. acs.orgnih.gov The initial step is the formation of a transient alkyl-Ni(III) species, which then rapidly decays to form the radical species. acs.org This indicates a complex chemical interaction within the active site that ultimately leads to the loss of catalytic function.

Molecular Basis of Active Site Interaction and Inactivation

The molecular basis for the inactivation of MCR by BES lies in its ability to act as a reactive analog of methyl-SCoM. The active site of MCR is located at the bottom of a deep hydrophobic channel. acs.orgsemanticscholar.org BES, being similar in size and structure to the substrate, can access this channel and interact with the nickel center of coenzyme F430. acs.org

The key to the inactivation is the electrophilic attack of the bromo group of BES on the Ni(I) center of F430. pnas.org This leads to the alkylation and oxidation of the nickel ion. pnas.org The reaction of the active Ni(I) state of MCR (MCRred1) with BES in the presence of CoBSH has been shown to form an alkyl-Ni(III) intermediate. acs.orgnih.gov This intermediate subsequently decays, leading to the formation of a radical species. acs.orgnih.gov

The formation of these intermediates highlights a hybrid mechanism of interaction that involves both organometallic and radical chemistry. nih.gov While BES is a reversible competitive inhibitor, its interaction can lead to irreversible changes under certain conditions, particularly the oxidation of the essential nickel cofactor, rendering the enzyme inactive. acs.orgnih.gov

Specificity of this compound Inhibition in Coenzyme M-Dependent Metabolic Pathways Beyond Methanogenesis

While this compound (BES) is widely recognized as a potent inhibitor of methanogenesis, its inhibitory effects extend to other metabolic pathways that are dependent on coenzyme M (CoM). asm.org This specificity makes BES a valuable tool for studying these alternative CoM-utilizing systems.

Analysis of this compound Effects on Bacterial Aliphatic Epoxide Metabolism

In certain bacteria, such as Xanthobacter autotrophicus strain Py2 and Rhodococcus rhodochrous strain B276, CoM plays a crucial role in the metabolism of short-chain aliphatic epoxides, such as epoxypropane, which is formed from the oxidation of propylene (B89431). asm.orgnih.govnih.gov BES has been shown to be a specific inhibitor of this metabolic pathway. asm.orgnih.gov

Studies have demonstrated that low millimolar concentrations of BES completely inhibit the growth of X. autotrophicus on propylene, while having no effect on its growth on other carbon sources like acetone (B3395972) or n-propanol. asm.orgnih.gov Although propylene consumption by the cells is largely unaffected by BES, there is a time-dependent accumulation of epoxypropane in the medium. nih.govnih.gov This indicates that BES does not inhibit the initial epoxidation of propylene but rather a subsequent step in the metabolic pathway. nih.gov The inhibitory effect on epoxypropane degradation can be reversed by removing BES and adding CoM, but the restoration of CO2 fixation activity requires new protein synthesis, suggesting an irreversible inactivation of a key enzyme. nih.govnih.gov

Research on this compound-Mediated Inactivation of Key Enzymes (e.g., 2-Ketopropyl-CoM Carboxylase/Oxidoreductase)

Further investigation into the mechanism of BES inhibition in bacterial epoxide metabolism has identified 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC) as a primary target. asm.orgnih.govnih.gov 2-KPCC is the terminal enzyme in the epoxide carboxylation pathway, catalyzing the reductive cleavage and carboxylation of 2-ketopropyl-CoM to acetoacetate (B1235776) and CoM. acs.orgrcsb.org

BES acts as a reversible inhibitor of both 2-KPCC and 2-hydroxypropyl-CoM dehydrogenase, another enzyme in the pathway, but does not inhibit epoxyalkane:CoM transferase, the first enzyme in the sequence. nih.govsemanticscholar.org More significantly, BES is a time-dependent, irreversible inactivator of the reduced form of 2-KPCC. nih.govsemanticscholar.org This inactivation occurs through the specific alkylation of a cysteine residue, the interchange thiol (Cys82), within the active site of 2-KPCC. nih.govsemanticscholar.org The oxidized form of the enzyme, where the redox-active cysteines exist as a disulfide bond, is not inactivated by BES. nih.govsemanticscholar.org

| Enzyme | Organism | Substrate(s) | Inhibitor | Inhibition Type | Key Findings |

| Methyl-Coenzyme M Reductase (MCR) | Methanogenic Archaea | Methyl-coenzyme M, Coenzyme B | This compound (BES) | Reversible, Competitive | BES competes with methyl-SCoM for the active site, leading to the oxidation of the Ni(I) cofactor to an inactive Ni(II) state. acs.orgnih.govnih.gov |

| 2-Ketopropyl-CoM Carboxylase/Oxidoreductase (2-KPCC) | Xanthobacter autotrophicus Py2 | 2-Ketopropyl-CoM, NADPH, CO2 | This compound (BES) | Reversible Inhibition and Irreversible Inactivation | BES reversibly inhibits the enzyme and irreversibly inactivates the reduced form by alkylating the active site interchange thiol (Cys82). nih.govsemanticscholar.org |

| 2-Hydroxypropyl-CoM Dehydrogenase | Xanthobacter autotrophicus Py2 | 2-Hydroxypropyl-CoM, NAD+ | This compound (BES) | Reversible Inhibition | BES acts as a reversible inhibitor of this enzyme in the epoxide metabolism pathway. nih.govsemanticscholar.org |

| Epoxyalkane:CoM Transferase | Xanthobacter autotrophicus Py2 | Epoxypropane, Coenzyme M | This compound (BES) | No Inhibition | BES does not inhibit the initial enzyme in the epoxide carboxylation pathway. nih.govsemanticscholar.org |

Studies on this compound Modulation of Short-Chain Alkene (e.g., Propylene, Ethylene (B1197577), Vinyl Chloride) Metabolism

This compound (BES) has been identified as a selective inhibitor of the coenzyme M (CoM)-dependent metabolic pathways in bacteria that utilize short-chain alkenes. Coenzyme M, or 2-mercaptoethanesulfonic acid, is a crucial cofactor in the metabolism of these compounds, acting as a nucleophile to open the epoxide ring formed from the initial oxidation of the alkene. BES, as a structural analog of CoM, interferes with these metabolic processes, although its effects vary depending on the specific alkene.

Propylene Metabolism

Detailed studies in bacteria such as Xanthobacter autotrophicus strain Py2 and Rhodococcus rhodochrous strain B276 have elucidated the mechanism of BES inhibition on propylene metabolism. nih.gov In these organisms, propylene is first oxidized to epoxypropane. The subsequent metabolism of epoxypropane is a CoM-dependent process.

Research has shown that BES specifically and irreversibly inactivates the terminal enzyme of the epoxypropane carboxylation pathway, 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC). nih.gov This inactivation occurs through the covalent modification of a cysteine residue (Cys82) in the active site of the reduced form of the enzyme. researchgate.net The presence of BES does not significantly affect the initial consumption of propylene, but it leads to the time-dependent accumulation of epoxypropane in the medium, as the downstream metabolic pathway is blocked. nih.gov The inhibitory effect of BES on propylene-dependent growth is potent, with concentrations in the low millimolar range causing complete cessation of growth. nih.gov However, the degradation of epoxypropane can be restored upon removal of BES and the addition of CoM. nih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Growth on Propylene | Presence of 3-5 mM BES | Completely prevented | nih.gov |

| Propylene Consumption | Presence of 5 mM BES | Largely unaffected initially | nih.gov |

| Epoxypropane Concentration | Presence of 5 mM BES | Accumulated in the medium over time | nih.gov |

| Epoxypropane Degradation | Cells pre-treated with BES | Time-dependent loss of activity | nih.gov |

| Target Enzyme | In cell extracts | Irreversible inactivation of 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC) | nih.gov |

Ethylene and Vinyl Chloride Metabolism

The metabolism of ethylene and vinyl chloride in certain bacteria, such as Nocardioides sp. strain JS614 and various Mycobacterium strains, is also known to involve CoM. asm.orgasm.org The initial epoxides formed, epoxyethane and chloroepoxyethane respectively, are conjugated with CoM to form hydroxyethyl-CoM and chlorohydroxyethyl-CoM. nih.gov These adducts are then further metabolized.

However, the inhibitory effect of BES on ethylene and vinyl chloride metabolism appears to be different and, in some cases, less pronounced than its effect on propylene metabolism. A notable study on Nocardioides sp. strain JS614 demonstrated that while propene-dependent growth was sensitive to and prevented by BES, ethene-dependent growth was not. researchgate.net This suggests that the enzymes involved in the CoM-dependent pathway for ethylene metabolism in this organism are not as susceptible to inhibition by BES as those in the propylene pathway. In resting 2-methylpropene-grown cells of Mycobacterium sp. strain ELW1, ethene was consumed and resulted in the accumulation of epoxyethane, though the direct effect of BES was not detailed in this specific experiment. asm.org

For vinyl chloride, the picture is further complicated by the fact that its degradation is often studied in the context of co-metabolism and in mixed microbial cultures. While CoM is implicated in the aerobic biodegradation of vinyl chloride, direct and detailed studies on the inhibitory effect of BES on the specific enzymes of this pathway in pure cultures are less common. asm.org

| Alkene | Organism | Effect of BES on Growth | Metabolic Observation | Reference |

|---|---|---|---|---|

| Propylene | Xanthobacter autotrophicus Py2 | Inhibited | Accumulation of epoxypropane | nih.gov |

| Propylene | Rhodococcus rhodochrous B276 | Inhibited | - | nih.gov |

| Propylene | Nocardioides sp. JS614 | Inhibited | - | researchgate.net |

| Ethylene | Nocardioides sp. JS614 | Not inhibited | - | researchgate.net |

| Vinyl Chloride | Nocardioides sp. JS614 | Grows on vinyl chloride, but direct BES inhibition data is limited | Metabolism involves CoM | asm.org |

Iii. 2 Bromoethanesulfonate As a Methodological Probe in Microbial Ecology and Bioremediation Research

Methodologies for Differential Analysis of Methanogenic and Non-Methanogenic Microbial Activities Using 2-Bromoethanesulfonate

As a structural analog of coenzyme M (CoM), this compound effectively hinders the terminal step of methane (B114726) biosynthesis, a pathway unique to methanogens. asm.orgnih.gov This specificity has established BES as a widely used inhibitor in microbiological studies to differentiate the activities of methanogens from other microorganisms in mixed anaerobic cultures. asm.orgnih.gov

In anaerobic digester systems, BES is employed to suppress methanogens, which can enhance the production of valuable byproducts like hydrogen and volatile fatty acids (VFAs). mdpi.comresearcher.life For instance, in systems designed for biohydrogen production, inhibiting methanogens with BES can lead to a significant increase in hydrogen yield, in some cases by as much as 25%. mdpi.com Studies have shown that BES can effectively reduce methane production in anaerobic baffled reactors, although this can also lead to an accumulation of VFAs and a decrease in pH. hjgcjsxb.org.cn

The application of BES extends to various environmental samples to study and control methanogenesis. In rice paddies, a significant source of atmospheric methane, BES application has been shown to effectively suppress methane emissions without negatively impacting rice plant growth. plos.org Research in freshwater sediments has utilized BES to distinguish between the roles of methanogens and sulfate-reducing bacteria in acetate (B1210297) metabolism. oup.com Furthermore, BES has been instrumental in microcosm studies evaluating bioremediation strategies for halogenated compounds, where it is used to inhibit methanogenesis and understand the metabolic pathways of other microbes. clemson.edu

Selective inhibition experiments using BES are designed to elucidate the roles of methanogens in various anaerobic processes. These experiments typically involve comparing a control system with a system treated with BES. The concentration of BES is a critical factor, as different methanogenic pathways can have varying sensitivities. For example, methanogenesis from acetate in thermophilic anaerobic digesters was completely inhibited by 1 µmol of BES per ml, whereas complete inhibition of CO2 reduction required 50 µmol/ml. nih.gov

A study on a trichloroethene (TCE)-dechlorinating culture demonstrated that while BES eliminated methanogens, it also altered the bacterial community. nih.govresearchgate.net Interestingly, in this case, the complete dechlorination of TCE was not hindered. nih.govresearchgate.net This highlights the complexity of microbial interactions and the need for a multi-faceted approach when interpreting data from BES inhibition experiments.

Application of this compound in Anaerobic Digester Systems and Environmental Samples

Research on the Influence of this compound on Microbial Community Structure and Dynamics

The application of this compound as a selective inhibitor of methanogenesis provides a powerful tool to investigate the subsequent shifts in microbial community structure and dynamics. By suppressing the activity of methanogens, researchers can observe the cascading effects on both archaeal and bacterial populations.

Research has demonstrated that BES enriches for hydrogenotrophic methanogenesis over acetoclastic methanogenesis. nih.govuni.lu This is supported by changes in the archaeal community structure and the regulation of genes involved in these distinct pathways. nih.gov The abundance of the mcrA gene, which encodes for a key enzyme in methanogenesis, is often used as a biomarker for methanogen abundance and has been shown to decrease significantly with BES application. plos.org

Table 1: Effect of this compound (BES) on Methanogen Abundance and Methane Production

| Environment | BES Concentration | Effect on Methanogens | Impact on Methane Production | Reference |

| In vitro ruminal cultures | 12 mM | Reduced total methanogens by nearly 1 log | Not significantly reduced | asm.org |

| Mesocosms (cow dung & sludge) | 0.5 mmol/L | Lowered methanogenic activity | Reduced by 89% | umich.edunih.gov |

| Mesocosms (cow dung & sludge) | 10 mmol/L | Lowered methanogenic activity | Reduced by 100% | umich.edunih.gov |

| Rice cultivation | 80 mg kg-1 | Significant reduction in mcrA gene copy number | 49% reduction over control | plos.org |

| Anaerobic granular sludge | 3.0 g/L | Enriched hydrogenotrophic over acetoclastic methanogens | 72.9% reduced accumulative methane production | nih.gov |

The inhibition of methanogens by BES can indirectly and directly influence bacterial communities. In dechlorinating cultures, long-term exposure to BES has been shown to alter the bacterial community structure. nih.govresearchgate.net While methanogens were eliminated, certain bacterial populations were also affected, potentially through direct inhibition or indirectly due to the disruption of syntrophic relationships. nih.gov For example, bacteria that produce or consume substrates for methanogenesis, such as hydrogen and acetate, would be impacted by the removal of methanogens. nih.gov

In the rumen microbiome, BES has been observed to affect bacterial populations. One study found that while BES did not significantly affect total bacterial populations, it did reduce the population of Fibrobacter succinogenes. asm.org Another study in an anaerobic baffled reactor showed that the addition of BES led to a shift in dominant bacterial species from Firmicutes and Bacterium to Bacteroidetes, Spirochaetes, and δ-proteobacteria. hjgcjsxb.org.cn In anaerobic sludge fermentation, the addition of BES led to an accumulation of acetate, and this was associated with the dominance of β-Proteobacteria and, at certain stages, Sphingobacteria. researchgate.net

Table 2: Observed Shifts in Bacterial Communities in Response to this compound (BES)

| Microbial System | Observed Bacterial Changes | Reference |

| Trichloroethene-dechlorinating culture | Altered bacterial community structure; elimination of some bacterial groups. | nih.govresearchgate.net |

| Rumen microbiome | Reduction in Fibrobacter succinogenes population. | asm.org |

| Anaerobic baffled reactor | Shift from Firmicutes and Bacterium to Bacteroidetes, Spirochaetes, and δ-proteobacteria. | hjgcjsxb.org.cn |

| Anaerobic sludge fermentation | Dominance of β-Proteobacteria and Sphingobacteria associated with acetate accumulation. | researchgate.net |

While BES is a potent inhibitor, some microorganisms exhibit tolerance or can adapt to its presence. In complex microbial communities like the rumen, methanogens have been shown to be much more tolerant to BES compared to pure cultures. asm.org This suggests that the community context plays a role in the effectiveness of the inhibitor.

Some studies have indicated that the inhibitory effect of BES can be reversed. For instance, the external application of coenzyme M can counteract the inhibitory effect of BES on methanogens. plos.org There is also evidence of microbial degradation of BES, particularly under aerobic conditions, which could limit its long-term effectiveness in certain systems. researchgate.net Research has shown that some sulfate-reducing bacteria can utilize the sulfonate moiety of BES as an electron acceptor, suggesting a potential mechanism for its breakdown. asm.orgasm.org In long-term incubations, a Desulfovibrio species was able to convert BES to acetate, although the process was very slow. nih.govnih.gov

The development of resistance to BES in methanogens has also been noted, particularly with prolonged administration in bovine studies. researchgate.net The mechanisms of this resistance are an area of ongoing research.

Investigations into Electron Flow Re-routing and Alternative Metabolic Pathways Induced by this compound

Analysis of Hydrogen and Volatile Fatty Acid Accumulation with this compound Application

The inhibition of hydrogenotrophic methanogenesis by this compound frequently leads to the accumulation of hydrogen (H₂) gas. researchgate.net This occurs because methanogens are a primary sink for H₂ in many anaerobic environments, and their inhibition leaves a surplus of this key intermediate. oup.com Concurrently, the disruption of acetoclastic methanogenesis, where acetate is converted to methane, results in the accumulation of acetate, a major volatile fatty acid (VFA). tandfonline.comnih.gov

In various studies, the application of BES to anaerobic systems has demonstrated a clear trend of increased concentrations of H₂ and VFAs. For instance, in thermophilic anaerobic digesters, the addition of BES led to a significant increase in the accumulation of acetate, along with H₂ and ethanol, upon complete inhibition of methanogenesis. nih.gov Similarly, in rumen fluid incubations, BES treatment resulted in a greater than 96% inhibition of methane formation and a corresponding increase in H₂ accumulation. researchgate.net In semi-continuous anaerobic fermentation of alperujo (a byproduct of olive oil production), chemical inhibition with BES resulted in a 67% higher accumulation of VFAs compared to inhibition by pH adjustment. mdpi.com These findings underscore the role of BES as a tool to channel metabolic intermediates away from methanogenesis and towards the production of other valuable compounds. When both methanogenesis and sulfate (B86663) reduction are inhibited, an accumulation of acetate, propionate, and valerate (B167501) has been observed, with acetate being the most abundant. oup.com

Table 1: Effects of this compound (BES) on Hydrogen and Volatile Fatty Acid (VFA) Accumulation in Various Systems

| System | Observation with BES Application | Reference |

|---|---|---|

| Thermophilic Anaerobic Digester | Complete inhibition of methanogenesis led to the accumulation of acetate, H₂, and ethanol. | nih.gov |

| Rumen Fluid Incubations | >96% inhibition of methane formation and increased H₂ accumulation. | researchgate.net |

| Semi-continuous Anaerobic Fermentation of Alperujo | 67% higher VFA accumulation compared to pH inhibition. | mdpi.com |

| Freshwater Sediment | Accumulation of acetate, propionate, and valerate when both methanogenesis and sulfate reduction were inhibited. | oup.com |

| In Vitro Rumen Cultures | Increased acetic acid production after BES treatment ceased and homoacetogenic bacteria were introduced. | mdpi.comresearchgate.net |

Enhancement of Acetogenesis and Homoacetogenesis in the Presence of this compound

By inhibiting methanogenesis, this compound can create favorable conditions for acetogenesis and homoacetogenesis, processes where acetate is produced from carbon dioxide and hydrogen or from more complex organic compounds. asm.org With the primary consumers of hydrogen (methanogens) suppressed, hydrogen levels rise, providing an abundance of this electron donor for homoacetogens to produce acetate via the Wood-Ljungdahl pathway. mdpi.com

Research has shown that the addition of BES to mixed microbial cultures can stimulate reductive acetogenesis. mdpi.com In studies on the anaerobic degradation of oleate (B1233923), it was hypothesized that inhibiting methanogens with BES could couple oleate degradation to homoacetogenesis. asm.org In another study, the addition of BES to in vitro rumen cultures, followed by the inoculation of a homoacetogenic consortia, resulted in a 2.5-fold increase in acetic acid production once the direct inhibitory effects of BES subsided. mdpi.comresearchgate.net Furthermore, in bioelectrochemical systems, the addition of BES selectively suppressed methanogenesis and shifted the dominant metabolic activity to acetogenesis, resulting in a significant increase in acetate production from CO₂. researchgate.netresearchgate.net This demonstrates that BES can be a valuable tool for redirecting carbon and electron flow towards the production of acetate, a key platform chemical.

Role of this compound in Sulfonate Reduction and Halogenated Compound Dechlorination Processes

Beyond its impact on hydrogen and acetate metabolism, this compound has been observed to play a role in sulfonate reduction and the dechlorination of halogenated compounds. The presence of BES can influence the microbial communities responsible for these processes, sometimes in unexpected ways.

Interestingly, the application of this compound has been shown to enhance the activity of sulfate-reducing bacteria (SRB) in certain contexts. In a study on the anaerobic dechlorination of dichlorodiphenyltrichloroethane (DDT) in paddy soil, the addition of BES led to a slight increase in the population of SRB. tandfonline.com It is suggested that by inhibiting methanogens, BES reduces the competition for common substrates like hydrogen and acetate, thereby making these resources more available to SRB. tandfonline.com This can lead to an improvement in sulfate-reducing activity. tandfonline.comtandfonline.com Furthermore, there is evidence that the sulfonate moiety of BES itself can be reduced to sulfide (B99878) by some spore-forming sulfidogenic bacteria, suggesting another mechanism by which BES can influence sulfur cycling in anaerobic environments. nih.gov

The effect of this compound on the reductive dechlorination of chlorinated hydrocarbons is complex and can vary depending on the specific compound and the microbial community present. In some cases, BES can facilitate or alter dechlorination processes.

For trichloroethene (TCE) , long-term exposure to BES in an anaerobic enrichment culture altered the bacterial community structure but did not hinder the complete dechlorination of TCE to ethene. nih.govresearchgate.netasm.org However, different intermediates, such as 1,1-dichloroethene, were observed, suggesting that BES influenced the dehalogenating organisms or their pathways. nih.govresearchgate.net In other non-methanogenic cultures, BES was found to inhibit the complete dechlorination of tetrachloroethene, leading to the accumulation of intermediates like dichloroethenes and vinyl chloride. nih.gov

In the case of polychlorinated biphenyls (PCBs) , studies have shown that BES can inhibit their anaerobic dechlorination by non-methanogens. nih.gov It has been proposed that BES may compete with PCBs for electrons, as the sulfonate group of BES can act as an alternative electron acceptor for sulfate-reducing bacteria, which are sometimes implicated in PCB dechlorination. nih.gov The inhibition of methanogens by BES has also been shown to reduce the rate and extent of PCB dechlorination in some sediment studies, suggesting a syntrophic relationship between dechlorinating populations and methanogens. oup.com

Regarding dichlorodiphenyltrichloroethane (DDT) , the addition of BES to anaerobic paddy soil slurries significantly enhanced the reductive dechlorination of DDT. tandfonline.comtandfonline.com In one study, more than 60% of the chlorine from DDT was removed within 16 weeks in the presence of BES, a rate significantly higher than in treatments with sulfate or in the control. tandfonline.com This enhancement is attributed to the inhibition of methanogenesis, which in turn improves the activity of sulfate-reducing bacteria that contribute to DDT dechlorination. tandfonline.comtandfonline.com

Table 2: Influence of this compound (BES) on the Dechlorination of Chlorinated Hydrocarbons

| Chlorinated Hydrocarbon | Effect of BES Application | Proposed Mechanism/Observation | Reference |

|---|---|---|---|

| Trichloroethene (TCE) | Altered dechlorination pathway; did not hinder complete dechlorination in one study but inhibited it in others. | Changed bacterial community structure and intermediates (e.g., 1,1-DCE). nih.govresearchgate.net Inhibition in non-methanogenic cultures led to intermediate accumulation. nih.gov | nih.govresearchgate.net |

| Polychlorinated Biphenyls (PCBs) | Inhibition of dechlorination by non-methanogens. | Competition for electrons; sulfonate moiety of BES as an alternative electron acceptor. nih.gov Reduced rate and extent of dechlorination, suggesting a role for methanogens in the process. oup.com | nih.govnih.govoup.com |

| Dichlorodiphenyltrichloroethane (DDT) | Enhanced reductive dechlorination. | Inhibition of methanogenesis improved sulfate-reducing activity, which is linked to DDT dechlorination. | tandfonline.comtandfonline.com |

Iv. Synthesis and Biogeochemical Transformations of 2 Bromoethanesulfonate in Research Contexts

Methodological Approaches for the Laboratory Synthesis of 2-Bromoethanesulfonate and Related Analogs

The laboratory synthesis of this compound, most commonly handled as its sodium salt, can be achieved through several established chemical routes. These methods provide researchers with the necessary means to obtain this compound for various experimental applications.

One of the most well-documented methods for synthesizing sodium this compound involves the reaction of ethylene (B1197577) dibromide with sodium sulfite (B76179). orgsyn.org In a typical procedure, ethylene dibromide is heated in a mixture of alcohol and water, to which a solution of anhydrous sodium sulfite is added over time. orgsyn.org The mixture is refluxed for several hours to ensure the reaction goes to completion. orgsyn.org Following the reaction, the unreacted ethylene dibromide and alcohol are removed by distillation. orgsyn.org The desired product, sodium this compound, is then extracted from the remaining aqueous solution, which also contains sodium bromide and unreacted sodium sulfite, using boiling 95% alcohol. orgsyn.org Crystallization from the alcohol solution upon cooling yields the final product. orgsyn.org A patent for a similar process describes using water as the solvent and inducing crystallization by the addition of sodium bromide crystals, reporting a high yield of over 95%. google.com

Another synthetic approach begins with ethylene oxide. This method involves treating ethylene oxide with sodium bisulfite to produce isethionic acid. orgsyn.org The resulting isethionic acid is then converted to 2-bromoethanesulfonic acid by reacting it with hydrobromic acid. orgsyn.orgontosight.ai

A more general method for the preparation of 2-bromoethanesulfonic acid involves the reaction of 2-bromoethanol (B42945) with sulfonic acid under controlled conditions of heating and stirring. Additionally, this compound serves as a precursor in the synthesis of other compounds, such as taurine, where it is reacted with concentrated aqueous ammonia. orgsyn.org

The following table summarizes the key laboratory synthesis methods for this compound.

Table 1: Laboratory Synthesis Methods for this compound| Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ethylene dibromide | Sodium sulfite, Alcohol/Water, Reflux | Sodium this compound | orgsyn.org |

| Ethylene oxide | Sodium bisulfite, then Hydrobromic acid | 2-Bromoethanesulfonic acid | orgsyn.orgontosight.ai |

| 2-Bromoethanol | Sulfonic acid, Heating | 2-Bromoethanesulfonic acid | |

| 1,2-Dibromoethane | Sodium sulfite aqueous solution, 80-100 °C, Sodium bromide for crystallization | Sodium 2-bromoethylsulfonate | google.com |

Research on the Biotransformation and Degradation Pathways of this compound in Anaerobic Environments

This compound (BES) is widely utilized in microbiological research as a specific inhibitor of methanogenesis. nih.gov However, studies have revealed that BES is not inert in anaerobic environments and can undergo biotransformation and degradation, influencing the microbial community in ways beyond the inhibition of methanogens. nih.govasm.org

A significant abiotic transformation of this compound, particularly under conditions used for sterilizing microbial growth media, is its hydrolysis to isethionate (2-hydroxyethanesulfonate). asm.orgnih.govunirioja.es Research has shown that after a single cycle of autoclaving (a common sterilization technique involving high pressure and temperature), approximately 16% of the bromide can be released from BES, indicating a corresponding level of hydrolysis to isethionate. asm.org This means that in many experimental setups designed to study the effects of BES, the microbial communities are exposed to a mixture of both BES and isethionate. asm.orgnih.govunirioja.esipvc.pt Isethionate has the same carbon-sulfur backbone as BES, but with the bromine atom replaced by a hydroxyl group. asm.org This transformation is critical as isethionate itself can be utilized by certain anaerobic microorganisms. asm.orgnih.gov

Research has demonstrated that various microbial communities possess the capability to utilize this compound and its hydrolysis product, isethionate, as substrates. asm.orgnih.gov The presence of BES can lead to shifts in the structure and activity of anaerobic microbial populations. nih.govnih.govumich.edu

In studies of anaerobic degradation of long-chain fatty acids, the addition of what was initially a pure solution of BES led to the discovery of a novel syntrophic relationship. asm.orgnih.gov The hydrolysis of BES to isethionate provided an alternative electron acceptor for certain bacteria. asm.org In these systems, a bacterium closely related to Syntrophomonas zehnderi was responsible for the initial breakdown of the fatty acid (oleate). nih.gov In the methanogenesis-inhibited environment, a bacterium with high similarity to Desulfovibrio aminophilus was found to be in a syntrophic relationship with the Syntrophomonas species. nih.gov A species of Desulfovibrio isolated from these enrichment cultures was capable of converting isethionate to acetate (B1210297) and sulfide (B99878). asm.orgnih.gov This same isolate was also able to utilize BES, although this occurred at a much slower rate, requiring an incubation period of three months. asm.orgnih.gov

The ability of microorganisms to utilize sulfonates like isethionate is not limited to a single genus. A variety of bacteria, including species from the genera Alcaligenes, Bilophila, Desulfobacterium, Desulfomicrobium, Desulfonispora, and Desulfitobacterium, have been identified as capable of sulfonate metabolism. asm.org In the context of bioelectrochemical systems, the degradation of BES under aerobic conditions has been linked to the presence of bacteria from the Pseudomonas and Alcaligenes genera, which can use sulfonates as a source of carbon or sulfur. researchgate.net

Long-term exposure to BES has been shown to alter the bacterial community structure in anaerobic cultures beyond simply eliminating methanogens. nih.gov This can occur through direct effects, where BES might act as a competitive substrate, or indirectly by altering the availability of substrates like hydrogen and acetate that are normally consumed by methanogens. nih.gov

The following table summarizes the key microbial genera identified in the utilization of this compound and its derivatives.

Table 2: Microbial Genera Involved in this compound (BES) and Isethionate Biotransformation| Microbial Genus | Substrate Utilized | Metabolic Role/Observation | Environment | Reference |

|---|---|---|---|---|

| Desulfovibrio | Isethionate, BES | Converts isethionate to acetate and sulfide; utilizes BES slowly. | Anaerobic (oleate-degrading culture) | asm.orgnih.gov |

| Syntrophomonas | Oleate (B1233923) | Syntrophic partner in oleate degradation. | Anaerobic (oleate-degrading culture) | nih.gov |

| Pseudomonas | Sulfonates (inferred from BES degradation) | Capable of using sulfonates as carbon or sulfur source. | Aerobic (cathode of Microbial Fuel Cell) | researchgate.net |

| Alcaligenes | Sulfonates (inferred from BES degradation) | Capable of using sulfonates as carbon or sulfur source. | Aerobic (cathode of Microbial Fuel Cell) | researchgate.net |

V. Advanced Analytical and Molecular Methodologies for 2 Bromoethanesulfonate Research

Chromatographic and Spectroscopic Techniques for Analyzing 2-Bromoethanesulfonate and Related Metabolites in Complex Systems

Chromatographic and spectroscopic methods are fundamental in elucidating the biochemical effects of this compound. They allow for the precise measurement of gaseous end products of metabolism, as well as the quantification of key cellular components like Coenzyme M.

Gas chromatography (GC) is a cornerstone technique for quantifying the gaseous products of anaerobic metabolism, such as methane (B114726) (CH₄), hydrogen (H₂), and carbon dioxide (CO₂). In research involving this compound, GC is frequently employed to measure the inhibition of methanogenesis. Headspace samples from experimental incubations, whether from pure cultures, environmental samples like soil slurries, or in vitro enzymatic assays, are injected into a gas chromatograph. oup.com

The instrument is typically equipped with a flame ionization detector (FID) for methane analysis, which offers high sensitivity, and a thermal conductivity detector (TCD) for hydrogen and carbon dioxide. oup.comasm.org The separation of gases is achieved using packed columns, such as those with Porapak NQ or Chromosorb 101, which are selected based on their ability to resolve small gaseous molecules. asm.orgplos.org By comparing the methane production in control samples versus those treated with BES, researchers can accurately quantify the inhibitory effect of the compound. plos.org

Table 1: Representative Gas Chromatography Parameters for Methane Analysis in BES Inhibition Studies

| Parameter | Setting | Reference |

|---|---|---|

| Instrument | Shimadzu GC-2010 | plos.org |

| Column | Porapak NQ (80–100 mesh) | plos.org |

| Detector | Flame Ionization Detector (FID) | asm.orgplos.org |

| Injector Temperature | 150°C | plos.org |

| Column Temperature | 70°C | plos.org |

| Detector Temperature | 200°C - 220°C | asm.orgplos.org |

| Carrier Gas | Helium or Nitrogen | asm.orgplos.org |

High-performance liquid chromatography (HPLC) is an indispensable tool for analyzing non-volatile compounds in complex biological matrices. In the context of this compound research, HPLC is particularly important for quantifying Coenzyme M (Co-M), the structural analogue to which BES competitively inhibits. knaw.nl As BES directly targets the methyl-CoM reductase enzyme system, understanding the cellular concentrations of Co-M is crucial. knaw.nl

For Co-M analysis, samples are typically prepared through cell lysis and extraction, followed by separation on a reverse-phase column, such as a C18 column. plos.orgknaw.nl A UV detector is commonly used for detection. plos.orgknaw.nl The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as trichloroacetic acid solution, to achieve optimal separation. plos.org HPLC can also be used to monitor the accumulation or degradation of other relevant metabolites in the system, providing a broader picture of the metabolic shifts induced by BES. oup.com

Table 2: Example HPLC Conditions for Coenzyme M Quantification

| Parameter | Setting | Reference |

|---|---|---|

| Instrument | Agilent DE/1200 | plos.org |

| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | plos.org |

| Detector | UV Detector (270 nm) | plos.org |

| Mobile Phase | Acetonitrile and 50 mM Trichloroacetic Acid (30:70, v/v) | plos.org |

| Injection Volume | 10 µl | plos.org |

Gas Chromatography for Gaseous Product Quantification (e.g., Methane, Hydrogen, Carbon Dioxide)

Molecular Biological Approaches for Assessing Microbial Responses to this compound

Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique used to quantify the abundance of specific genes within a sample. In studies of methanogenesis inhibition by BES, qPCR is frequently used to target the mcrA (methyl-coenzyme M reductase alpha subunit) gene. plos.org This gene is a universal marker for methanogens, and its copy number in a sample serves as a proxy for the abundance of the methanogenic population. plos.orgnih.gov

By extracting total DNA from a microbial community before and after treatment with BES, researchers can use qPCR to determine the extent to which the inhibitor suppresses the growth of methanogens. plos.org Studies have consistently shown a significant decrease in mcrA gene copy numbers in environments treated with BES, correlating with reduced methane emissions. plos.orgrsc.org This method provides a direct link between the inhibitory action of BES and its effect on the target microbial population.

Table 3: Impact of BES on mcrA Gene Abundance in Rice Cultivation Soil

| BES Treatment (mg kg⁻¹) | mcrA Gene Copy Number (copies g⁻¹ dry soil) at Booting Stage | % Reduction Compared to Control | Reference |

|---|---|---|---|

| 0 (Control) | ~1.8 x 10⁸ | - | plos.org |

| 20 | ~1.2 x 10⁸ | 33.3% | plos.org |

| 40 | ~1.0 x 10⁸ | 44.4% | plos.org |

| 80 | ~0.6 x 10⁸ | 66.7% | plos.org |

To understand the broader impacts of this compound on microbial communities beyond just methanogens, DNA-based profiling techniques are employed. Denaturing Gradient Gel Electrophoresis (DGGE) of the 16S rRNA gene has been used to visualize changes in the microbial community structure. asm.orgjst.go.jp In this technique, PCR-amplified 16S rRNA gene fragments are separated on a gel with a chemical denaturant gradient, with different sequences migrating to different positions. This creates a banding pattern that serves as a fingerprint of the community. Studies using DGGE have shown that while BES significantly alters the archaeal (methanogen) community, its effect on the bacterial community can be less pronounced. jst.go.jp

More recently, high-throughput 16S rRNA gene sequencing has become the standard for detailed community analysis. This approach provides a comprehensive view of the microbial diversity and the relative abundance of different taxa. It has been used to confirm that BES can selectively inhibit specific groups of methanogens, such as Methanobrevibacter, in complex environments like the rumen. nih.gov These techniques are crucial for assessing the specificity of BES and understanding its potential non-target effects on other microbial guilds. nih.govnih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Specific Gene Markers (e.g., mcrA gene copy number)

In Vitro and In Situ Enzymatic Assays for Pathway Characterization under this compound Influence

Enzymatic assays are critical for dissecting the precise mechanism of inhibition by this compound. These assays can be performed in vitro with purified enzymes or in situ with cell extracts or whole cells. The primary target for these assays is methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methanogenesis. acs.orgacs.org

In a typical in vitro assay, partially purified MCR is incubated with its substrates, methyl-coenzyme M and coenzyme B, in the presence of varying concentrations of BES. acs.orgacs.org The rate of methane formation is then measured, often by GC, to determine the inhibitory effect. acs.org Such studies have allowed for the determination of the half-maximal inhibitory concentration (IC₅₀) of BES, which is a measure of its potency. For example, the IC₅₀ of BES for MCR from Methanobrevibacter ruminantium was determined to be approximately 0.4 µM in an in vitro assay. acs.org These assays unequivocally demonstrate that BES directly inhibits the catalytic activity of MCR. acs.org

Table 4: In Vitro Inhibition of Methyl-CoM Reductase by this compound

| Organism | Assay Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Methanobrevibacter ruminantium | In vivo (whole culture) | 0.8 ± 0.2 | acs.org |

| Methanobrevibacter ruminantium | In vitro (partially purified enzyme) | 0.4 ± 0.04 | acs.org |

| Methanothermobacter thermoautotrophicus | In vitro | 4.0 | acs.org |

Methyl-Coenzyme M Reductase Activity Assays

The investigation of this compound's (BES) effect on methanogenesis heavily relies on assays measuring the activity of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methane formation. acs.org These assays are crucial for understanding the inhibitory mechanisms of BES.

A common in vitro method involves culturing methanogenic archaea, such as Methanobrevibacter ruminantium, to obtain sufficient cell mass. acs.org The cells are then harvested and disrupted to prepare a crude extract. acs.org This extract, containing MCR, is then used in activity assays. The specific activity of MCR can be determined by monitoring the formation of methane from its substrates, methyl-coenzyme M (CH₃-SCoM) and coenzyme B (CoBSH). acs.orgfrontiersin.org

One approach to quantify MCR activity is by measuring the production of methane. acs.org For instance, in a study on MCR from Methanobrevibacter ruminantium, the enzyme was partially purified from cell extracts. acs.org The assay mixture typically includes the enzyme preparation, CH₃-SCoM, and CoBSH. acs.orgfrontiersin.org The reaction results in the formation of methane and a mixed disulfide of CoM and CoB. acs.org The impact of BES on this reaction is then measured, often by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of BES required to reduce MCR activity by 50%. acs.org

Another technique utilizes radiolabeled substrates to track the reaction. For example, ¹⁴CH₃-SCoM can be used, and the MCR activity is measured by following the time-dependent loss of radioactivity from the methyl group as it is converted into volatile [¹⁴C]methane. frontiersin.org This method allows for a sensitive and quantitative assessment of enzyme kinetics and inhibition.

Research has shown that BES is a potent inhibitor of MCR. For the MCR from Methanobrevibacter ruminantium, an IC₅₀ of 0.4 ± 0.04 μM has been reported, indicating a higher sensitivity to BES compared to the MCR from Methanothermobacter thermoautotrophicus, which has a reported IC₅₀ of 4 μM. acs.org The interaction between BES and MCR is complex, with studies suggesting that BES, being a structural analog of coenzyme M, acts as a competitive inhibitor. acs.orgresearchgate.net Rapid kinetic and spectroscopic experiments have indicated that the reaction of the active form of MCR (MCRred1) with BES in the presence of CoBSH involves the formation of a transient alkyl-Ni(III) species that then decays to form a radical species. acs.org

Table 1: Inhibition of Methyl-Coenzyme M Reductase by this compound

| Organism | IC₅₀ of BES (μM) | Reference |

|---|---|---|

| Methanobrevibacter ruminantium | 0.4 ± 0.04 | acs.org |

| Methanothermobacter thermoautotrophicus | 4 | acs.org |

Epoxide Carboxylase/Oxidoreductase Activity Measurements in Response to this compound

The study of this compound's (BES) influence extends beyond methanogens to bacteria involved in aliphatic epoxide metabolism. In these organisms, BES has been shown to be a specific inhibitor of the coenzyme M (CoM)-dependent pathway of epoxide carboxylation. nih.govasm.org This inhibition is primarily targeted at the terminal enzyme of this pathway, 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC), also known as epoxide carboxylase. nih.govasm.orgnih.gov

Assays to measure epoxide carboxylase activity in response to BES often involve whole-cell suspensions or cell extracts of bacteria such as Xanthobacter autotrophicus strain Py2. nih.govasm.org In whole-cell experiments, the consumption of propylene (B89431) and the accumulation of its oxidation product, epoxypropane, are monitored in the presence and absence of BES. nih.govasm.org It has been observed that while propylene consumption is largely unaffected, epoxypropane accumulates in the medium when BES is present, indicating a blockage in its further metabolism. nih.govasm.org The loss of epoxypropane degradation activity is time-dependent and can be restored upon removal of BES and addition of CoM. nih.gov

In vitro assays using cell extracts provide a more direct measurement of epoxide carboxylase activity. These assays typically measure the epoxypropane-dependent CO₂ fixation activity. nih.govasm.org The addition of BES to cell extracts leads to an irreversible loss of this activity. nih.govasm.org Crucially, this lost activity can be restored by the addition of purified 2-KPCC, but not by the addition of the other enzymes in the pathway, namely epoxyalkane:CoM transferase or 2-hydroxypropyl-CoM dehydrogenase. nih.govasm.org This provides strong evidence that 2-KPCC is the specific target of BES inhibition.

Further mechanistic studies have revealed that BES acts as a time-dependent inactivator of the reduced form of 2-KPCC, where the redox-active cysteine residues are in their free thiol forms. nih.gov BES does not inactivate the air-oxidized form of the enzyme. nih.gov Mass spectrometry analysis has demonstrated that BES covalently modifies a specific cysteine residue (Cys⁸²) in the enzyme's active site. nih.gov This alkylation of the interchange thiol by an ethylsulfonate group prevents the enzyme from carrying out its catalytic function. nih.gov

Table 2: Effect of this compound on Epoxide Metabolism in Xanthobacter autotrophicus Py2

| Condition | Observation | Implication | Reference |

|---|---|---|---|

| Whole cells + BES | Epoxypropane accumulates | Inhibition of epoxypropane degradation | nih.govasm.org |

| Cell extracts + BES | Irreversible loss of epoxide carboxylase activity | Inactivation of a key enzyme | nih.govasm.org |

| BES-inactivated cell extracts + purified 2-KPCC | Restoration of epoxide carboxylase activity | 2-KPCC is the target of BES | nih.govasm.org |

Q & A

Q. What is the primary mechanism by which 2-bromoethanesulfonate (BES) inhibits methanogenesis in anaerobic systems?

BES acts as a structural analog of coenzyme M (CoM), a critical cofactor in the methyl-transferase step of methanogenesis. By competitively binding to methyl-coenzyme M reductase (MCR), BES blocks the terminal step of methane formation . To validate inhibition, researchers typically monitor methane production via gas chromatography (GC) and confirm methanogen suppression using qPCR targeting the mcrA gene .

Q. What concentration range of BES is effective for methanogen inhibition without affecting non-target microbial communities?

Studies recommend 20–50 mM BES for methanogen suppression in batch cultures, as higher concentrations (>100 mM) may inhibit syntrophic bacteria or acetogens. For continuous systems (e.g., anaerobic digesters), a lower concentration (5–20 mM) is often sufficient . Dose optimization should include methane quantification and microbial community analysis (e.g., 16S rRNA sequencing) to assess off-target effects .

Q. How can researchers confirm the specificity of BES in selectively inhibiting methanogens?

Combine BES treatment with molybdate (a sulfate-reducer inhibitor) to isolate methanogen activity. Validate using isotopic tracing (e.g., C-acetate) to track carbon flow toward methane versus alternative pathways (e.g., homoacetogenesis). Metatranscriptomics of mcrA expression can further confirm target specificity .

Advanced Research Questions

Q. How does BES exposure influence syntrophic interactions in anaerobic consortia?

BES inhibition of methanogens can disrupt syntrophic partnerships, leading to acetate accumulation and potential system failure. However, Salvador et al. (2019) identified a novel syntrophic relationship in oleate degradation, where Syntrophomonas spp. coupled with hydrogenotrophic Desulfovibrio bypassed methanogenesis entirely . To study this, pair BES with metagenomic binning and metabolite profiling (e.g., HPLC for short-chain fatty acids) .

Q. What experimental variables affect BES efficacy in complex microbial communities?

Key variables include:

- Iron availability : Fe²⁺ supplementation (e.g., 1 mM FeCl₂) can enhance BES stability and prolong inhibition by reducing abiotic degradation .

- pH : Neutral to slightly alkaline conditions (pH 7–8) optimize BES activity, as acidic environments accelerate its hydrolysis .

- Temperature : Mesophilic systems (35–40°C) show stronger inhibition than thermophilic (>50°C) due to higher methanogen sensitivity .

Q. Can BES-resistant methanogens emerge, and how can this be mitigated?

Smith & Mah (1981) isolated BES-resistant Methanosarcina mutants via prolonged exposure. Resistance arises from mutations in MCR or CoM biosynthesis pathways. To prevent this, use pulse dosing (intermittent BES addition) rather than continuous exposure, and pair with chloroform (10–50 μM) for synergistic inhibition .

Q. How does BES interact with other inhibitors (e.g., chloroform) in redirecting carbon flux toward non-methanogenic pathways?

Combining BES with chloroform (a hydrogenase inhibitor) shifts carbon flow toward acetate production by suppressing both methanogenesis and hydrogenotrophic pathways. This is critical for enhancing volatile fatty acid (VFA) yields in anaerobic digestion. Monitor VFAs via GC and quantify gene expression of formate dehydrogenase (fdh) to assess metabolic shifts .

Q. What are the limitations of BES in long-term bioelectrochemical systems (BES vs. microbial electrolysis cells)?

BES degrades abiotically in electrolytic environments, reducing its longevity. Rago et al. (2015) observed a 40% decrease in BES concentration after 14 days in microbial electrosynthesis systems. To address this, periodic replenishment (e.g., weekly 10 mM doses) or co-administration with redox-stabilizing agents (e.g., cysteine) is recommended .

Methodological Considerations

Q. How to design a control experiment when using BES in anaerobic microcosm studies?

Include three controls:

Q. What analytical techniques are critical for interpreting BES-mediated inhibition studies?

- Methane quantification : Headspace GC with flame ionization detection (FID).

- Microbial community dynamics : 16S rRNA amplicon sequencing or fluorescence in situ hybridization (FISH).

- Metabolic activity : Stable isotope probing (SIP) with C-labeled substrates .

Data Contradictions and Resolutions

Q. Why do some studies report residual methane production despite BES treatment?

Residual methane (e.g., 0.17–0.20 μmol/vial in Fe-supplemented systems) may arise from abiotic methyl-group transfer or incomplete inhibition of methylotrophic methanogens. Resolve by combining BES with alternative inhibitors (e.g., methyl fluoride) or using C-tracing to distinguish biotic/abiotic pathways .

Q. How to reconcile BES efficacy variations across different methanogen lineages?

Methanosaeta spp. are more BES-sensitive than Methanosarcina due to differential CoM uptake kinetics. Pre-screen communities via metagenomics to identify dominant methanogens and adjust BES concentrations accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.